molecular formula C15H11NO3 B14660847 3-Phenanthridinecarboxylic acid, 6-methoxy- CAS No. 39180-49-9

3-Phenanthridinecarboxylic acid, 6-methoxy-

Cat. No.: B14660847
CAS No.: 39180-49-9
M. Wt: 253.25 g/mol
InChI Key: MAIWAAOKNLTBPJ-UHFFFAOYSA-N
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Description

3-Phenanthridinecarboxylic acid, 6-methoxy- is an organic compound belonging to the class of phenanthridine derivatives Phenanthridine is a heterocyclic aromatic compound that consists of three fused benzene rings, forming a nitrogen-containing structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenanthridinecarboxylic acid, 6-methoxy- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobiphenyl with formic acid and methanol under reflux conditions can yield the desired compound. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy and carboxylic acid groups onto the phenanthridine core .

Industrial Production Methods: Industrial production of 3-phenanthridinecarboxylic acid, 6-methoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Phenanthridinecarboxylic acid, 6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenanthridinecarboxylic acid, 6-methoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-phenanthridinecarboxylic acid, 6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The presence of the methoxy group enhances its binding affinity to target molecules, increasing its efficacy .

Comparison with Similar Compounds

Properties

CAS No.

39180-49-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

6-methoxyphenanthridine-3-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-19-14-12-5-3-2-4-10(12)11-7-6-9(15(17)18)8-13(11)16-14/h2-8H,1H3,(H,17,18)

InChI Key

MAIWAAOKNLTBPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31

Origin of Product

United States

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